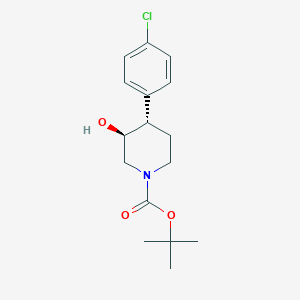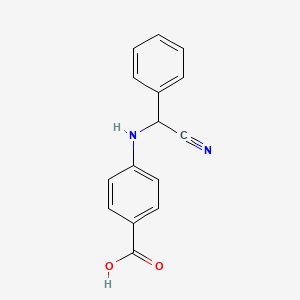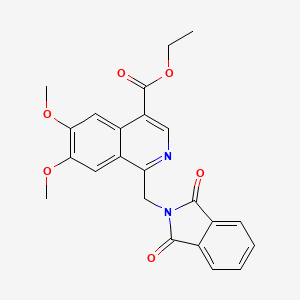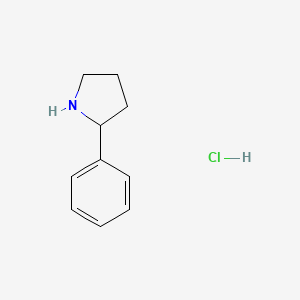
2-Phenylpyrrolidine hydrochloride
Descripción general
Descripción
2-Phenylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 56586-12-0 . It has a molecular weight of 183.68 and its linear formula is C10H13N.ClH . It is chiral and can exist as either the levorotatory or dextrorotatory form .
Molecular Structure Analysis
The molecular structure of 2-Phenylpyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring . This structure is enhanced by sp3-hybridization, contributing to the stereochemistry of the molecule .
Aplicaciones Científicas De Investigación
Pharmacological Profiles
2-Phenylpyrrolidine hydrochloride derivatives have been studied for their pharmacological properties. For instance, R-96544, a derivative, has shown potential as a 5-HT2A receptor antagonist. This compound demonstrated concentration-dependent inhibition of platelet aggregation induced by serotonin and was more potent than other similar antagonists. It also exhibited high affinity for 5-HT2A receptors and effectively inhibited 5-HT(2A) receptor-mediated contraction in various tests, suggesting its utility in cardiovascular conditions (Ogawa et al., 2002).
Impact on Pancreatitis
Research has also explored the effects of these compounds in pancreatitis models. R-102444 and its active metabolite R-96544, both 5-HT2A receptor antagonists, were found to inhibit the progression of acute and chronic pancreatitis in various experimental models. These results support the involvement of 5-HT2A receptors in the progression of experimental pancreatitis, pointing towards new therapeutic approaches for this condition (Ogawa et al., 2005).
Hepatitis C Virus Inhibition
In the context of infectious diseases, derivatives of 2-phenylpyrrolidine hydrochloride have been identified as potent inhibitors of the HCV NS5A, crucial for the lifecycle of the Hepatitis C Virus. ABT-267, a compound in this class, exhibited pan-genotypic HCV inhibition, highlighting its potential as a treatment option for Hepatitis C (DeGoey et al., 2014).
Hemodynamics and Metabolism
Studies have also been conducted on related compounds, such as phenyl-2-butyl norsuprifen hydrochloride, to understand their effects on systemic and coronary hemodynamics and metabolism. These studies are crucial in assessing the potential cardiovascular implications of these compounds (Maxwell et al., 1960).
Antipsychotic Potential
2-Phenylpyrroles, conformationally restricted analogues of 2-phenylpyrrolidine hydrochloride, have shown potential as antipsychotics. These compounds maintained dopamine antagonistic activity and exhibited higher potency and selectivity for D-2 receptors, suggesting their use in treating psychiatric disorders (Van Wijngaarden et al., 1987).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSABGBFWNYAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662854 | |
| Record name | 2-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrrolidine hydrochloride | |
CAS RN |
56586-12-0 | |
| Record name | 2-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



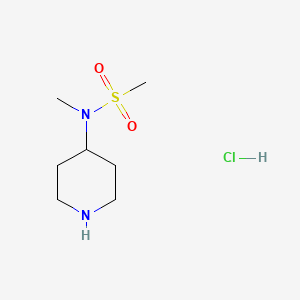
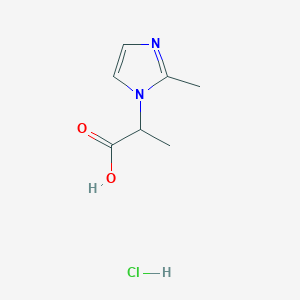
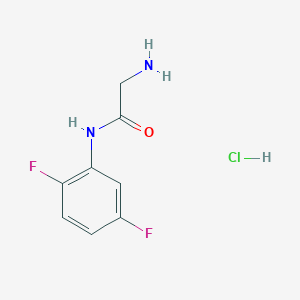
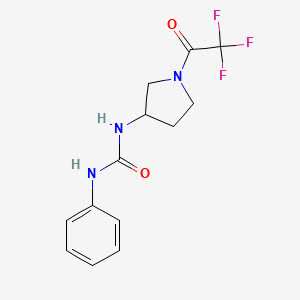
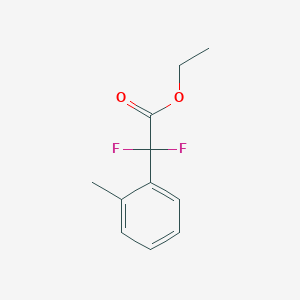
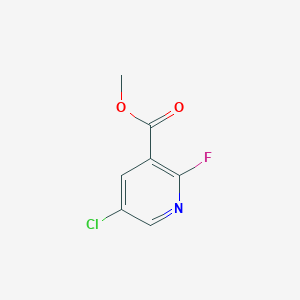
![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)
![2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419672.png)

![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)
